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molecular formula C15H11ClN2 B8411905 6-Chloro-1-o-tolylphthalazine

6-Chloro-1-o-tolylphthalazine

Cat. No. B8411905
M. Wt: 254.71 g/mol
InChI Key: RSNWUWBDXSKQMN-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

A mixture of 1,6-dichlorophthalazine (1.04 g, 5.21 mmol), tetrakis(triphenylphosphine)palldium (0.30 g, 0.26 mmol), o-tolylboronic acid (0.57 g, 4.2 mmol) in 2 N aq. sodium carbonate (5 mL), 1,4-dioxane (5 mL) and ethanol (2.5 mL) was heated in a Personal Chemistry microwave at 78° C. for 45 min. The mixture was treated with 1 N sodium hydroxide (10 mL), extracted with ethyl acetate (2×35 mL). The combined ethyl acetate layers were dried and concentrated. Purification on an ISCO column (40 g, eluted with 30-75% ethyl acetate in hexanes) provided 6-chloro-1-o-tolylphthalazine as a brown amorphous solid. MS (ESI, pos. ion.) m/z: 255 (M+1).
Quantity
1.04 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)palldium
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.[C:13]1([CH3:22])[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O.[OH-].[Na+]>C(=O)([O-])[O-].[Na+].[Na+].O1CCOCC1.C(O)C>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[C:2]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH3:22])=[N:3][N:4]=[CH:5]2 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
ClC1=NN=CC2=CC(=CC=C12)Cl
Name
tetrakis(triphenylphosphine)palldium
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
0.57 g
Type
reactant
Smiles
C1(=C(C=CC=C1)B(O)O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×35 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
on an ISCO column (40 g, eluted with 30-75% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=NN=C(C2=CC1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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